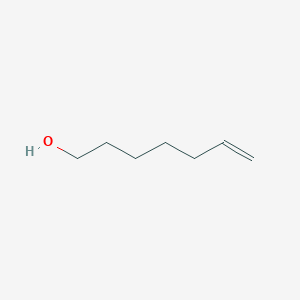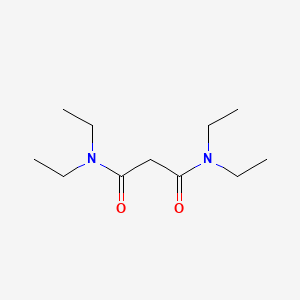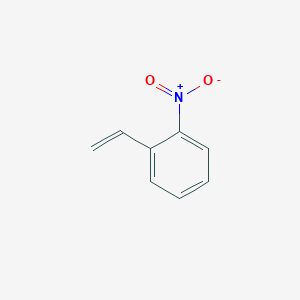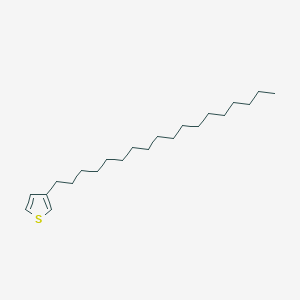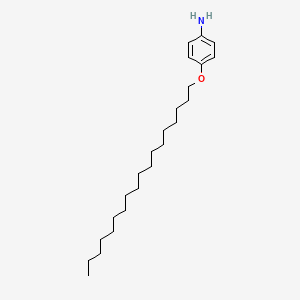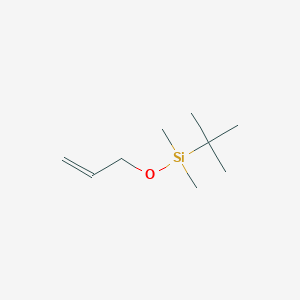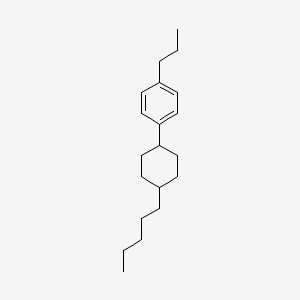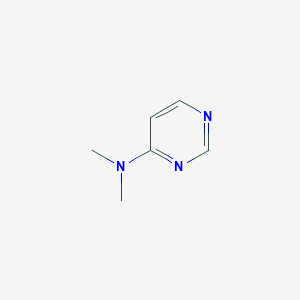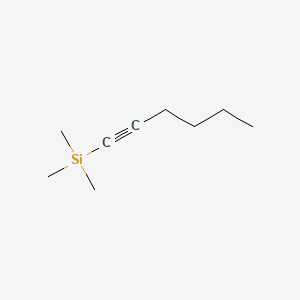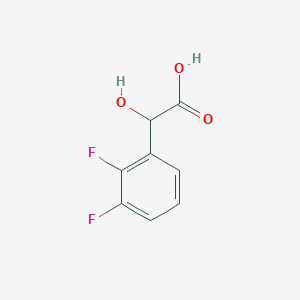
Piperaquine phosphate
Overview
Description
Piperaquine phosphate is an antimalarial drug that was first synthesized in the 1960s. It is a bisquinoline compound used extensively in China and Indochina for the prophylaxis and treatment of malaria. This compound is known for its slow absorption and long biological half-life, making it an effective partner drug in combination therapies with artemisinin derivatives .
Mechanism of Action
Target of Action
Piperaquine phosphate primarily targets the Plasmodium falciparum parasite , which is responsible for causing malaria . The compound specifically inhibits the parasite’s haem detoxification pathway .
Mode of Action
The mode of action of this compound is thought to be similar to that of Chloroquine . It is believed to function by accumulating in the parasite’s digestive vacuole and interfering with the detoxification of heme into hemozoin . The exact mechanism of this compound’s inhibition of the haem detoxification pathway is still unknown .
Biochemical Pathways
This compound affects the biochemical pathway responsible for the detoxification of heme into hemozoin within the Plasmodium falciparum parasite . By inhibiting this pathway, this compound disrupts the parasite’s ability to detoxify heme, leading to its death .
Pharmacokinetics
This compound is characterized by slow oral absorption, exhibiting multiple peaks in its plasma concentration curve suggestive of enterohepatic recycling occurring alongside the absorption process . It is described by a three-compartment disposition model with flexible absorption . Body weight significantly influences clearance and volume parameters, resulting in lower Piperaquine exposures in small children compared to larger children and adults .
Result of Action
The result of this compound’s action is the death of the Plasmodium falciparum parasite . By disrupting the detoxification of host heme, this compound kills the parasites, thereby stopping the infection and allowing the person to recover .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, resistance to this compound has been increasingly reported since 2010, particularly in Southeast Asia . Furthermore, the pharmacokinetics of this compound, including its absorption and clearance, can be affected by the patient’s body weight .
Biochemical Analysis
Biochemical Properties
Piperaquine phosphate plays a significant role in biochemical reactions, particularly in the context of malaria treatment. It interacts with various enzymes and proteins within the Plasmodium falciparum parasite, the causative agent of malaria . The nature of these interactions primarily involves the inhibition of the parasite’s haem detoxification pathway .
Cellular Effects
This compound has profound effects on the cells of the Plasmodium falciparum parasite. It influences cell function by inhibiting the parasite’s haem detoxification pathway . This inhibition disrupts the parasite’s metabolic processes, leading to its eventual death .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to be similar to that of Chloroquine . It is believed to function by accumulating in the parasite’s digestive vacuole and interfering with the detoxification of heme into hemozoin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The drug exhibits a long elimination half-life of approximately 30 days . This prolonged activity allows for sustained therapeutic effects against the malaria parasite .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Lower piperaquine exposures were observed in small children (<25 kg) compared to larger children and adults (≥25 kg) after administration of the manufacturers’ currently recommended dose regimens .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes N-dealkylation, separating its aliphatic bridge from one of the nitrogen-containing rings . The resulting aldehyde is then oxidized to a carboxylic acid to form the primary metabolite .
Transport and Distribution
This compound is thought to distribute into a central compartment with an apparent volume of 26.7 L/kg, and two peripheral compartments with apparent volumes of 76.8 L/kg and 617 L/kg . These combine for a total volume of distribution of 720.5 L/kg .
Subcellular Localization
The subcellular localization of this compound is primarily within the digestive vacuole of the Plasmodium falciparum parasite . Here, it interferes with the detoxification of heme, disrupting the parasite’s metabolic processes and leading to its death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperaquine phosphate can be synthesized through a multi-step process involving the reaction of 4,7-dichloroquinoline with piperazine to form bisquinoline. The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Piperaquine phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or alkylated compounds .
Scientific Research Applications
Piperaquine phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of analytical methods.
Biology: In biological research, this compound is used to study the mechanisms of antimalarial activity and resistance.
Medicine: Clinically, it is used in combination therapies for the treatment of uncomplicated and severe malaria.
Industry: In the pharmaceutical industry, this compound is used in the formulation of antimalarial drugs
Comparison with Similar Compounds
- Chloroquine
- Amodiaquine
- Mefloquine
- Primaquine
Piperaquine phosphate’s unique properties, such as its long half-life and effectiveness in combination therapies, make it a valuable compound in the fight against malaria.
Properties
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6.H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;1-5(2,3)4/h2-9,20-21H,1,10-19H2;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATNPMSTHHZOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35Cl2N6O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601006108 | |
| Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601006108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85547-56-4 | |
| Record name | Piperaquine phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85547-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperaquine phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085547564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601006108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPERAQUINE PHOSPHATE (1:1) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A17BAT3GK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Piperaquine phosphate against malaria?
A1: While the exact mechanism is still under investigation, this compound, a bisquinoline antimalarial drug, is believed to exert its action by interfering with the parasite's heme detoxification pathway. [, , ] Malaria parasites degrade hemoglobin for nutrients, releasing heme as a byproduct. This compound is thought to inhibit the parasite's ability to convert toxic free heme into non-toxic hemozoin, leading to parasite death. []
Q2: How does this compound differ in its action from dihydroartemisinin, a common partner drug?
A2: Dihydroartemisinin, an artemisinin derivative, acts more rapidly against malaria parasites, primarily targeting those in the early stages of infection. [] this compound, with its longer half-life, provides a sustained antimalarial effect, eliminating parasites that may persist after the initial dihydroartemisinin treatment. This complementary action makes their combination highly effective. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C29H32Cl2N6O8P2 and a molecular weight of 707.5 g/mol. []
Q4: How does the presence of food affect the oral bioavailability of this compound?
A4: Studies indicate that the bioavailability of this compound is significantly enhanced when administered with a moderate-fat meal. [] This improved absorption in the presence of food is likely due to increased solubility of this lipophilic drug.
Q5: What is the stability profile of this compound under various storage conditions?
A5: Research on Dihydroartemisinin this compound tablets highlights the stability of these formulations. [] The specific excipients used, including starch, dextrin, and sodium carboxymethyl starch, contribute to maintaining the drug's stability and preventing discoloration over extended periods. []
Q6: What is the typical elimination half-life of this compound in humans?
A6: this compound is known for its long elimination half-life, typically ranging from 11 to 23 days in healthy individuals. [] This extended half-life contributes to its prolonged antimalarial effect and suitability for use in combination therapies.
Q7: Does this compound exhibit accumulation upon repeated dosing?
A7: Yes, this compound shows a 3- to 7-fold accumulation in plasma following multiple doses. [] This accumulation is an important consideration for dosage regimens, especially in long-term prophylaxis or treatment.
Q8: What are the standard in vivo models used to assess the antimalarial efficacy of this compound?
A8: The efficacy of this compound has been extensively evaluated in murine models infected with Plasmodium berghei. [, , ] Researchers use this model to determine parasite clearance times, recrudescence rates, and assess the synergistic effects of this compound when combined with other antimalarials like dihydroartemisinin.
Q9: Has the efficacy of this compound been established in clinical trials for uncomplicated malaria?
A9: Yes, numerous clinical trials have demonstrated the efficacy of this compound, particularly in combination with dihydroartemisinin, for treating uncomplicated malaria caused by Plasmodium falciparum. [, , , ] These studies have consistently shown high cure rates, rapid parasite clearance, and favorable safety profiles.
Q10: Has resistance to this compound been observed in Plasmodium falciparum?
A10: While this compound has been effective, studies have reported the emergence of resistance in some regions, particularly in Southeast Asia. [] This highlights the importance of continued surveillance and the need for new antimalarial drugs or strategies to combat emerging resistance.
Q11: What analytical techniques are commonly employed to quantify this compound in biological samples?
A11: High-performance liquid chromatography (HPLC) coupled with various detection methods, particularly UV detection, is widely used for the quantification of this compound in plasma samples. [, , , , , , , ] These methods are sensitive, specific, and allow for accurate determination of drug levels in pharmacokinetic studies.
Q12: Have there been efforts to develop and validate rapid screening methods for this compound in pharmaceutical formulations?
A12: Yes, researchers have successfully transferred thin-layer chromatography (TLC) screening methods, commonly used for detecting counterfeit pharmaceuticals, to quantitative high-performance TLC (HPTLC)-densitometry methods for this compound. [] This advancement allows for more rapid and cost-effective quality control analysis of this compound-containing medications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


